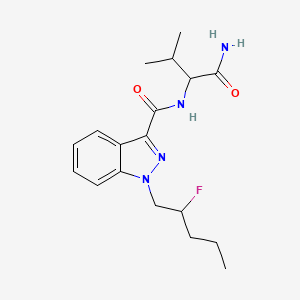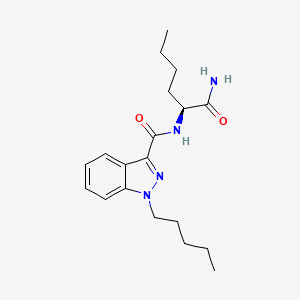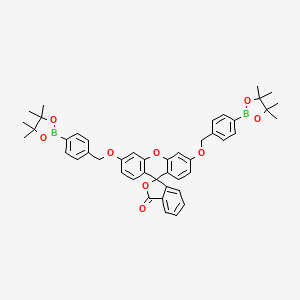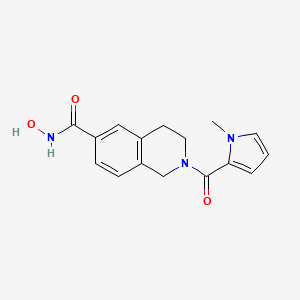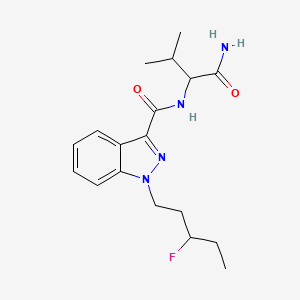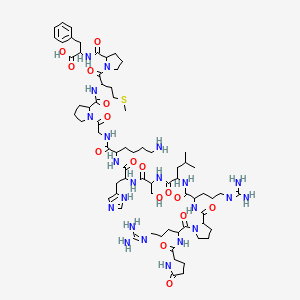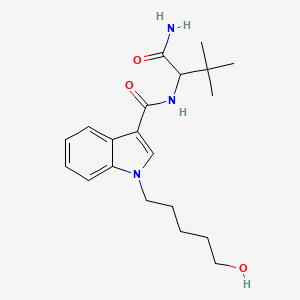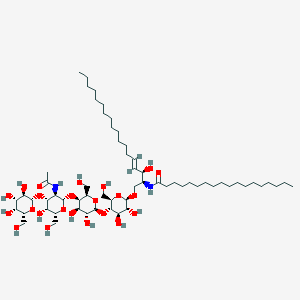
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids These compounds are known for their ability to interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Pentyl Chain: The pentyl chain is introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the indazole core and a suitable amine.
Introduction of the Amino-Oxohexan Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and forensic analysis.
Mechanism of Action
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate various physiological processes. The compound’s interaction with these receptors is similar to that of naturally occurring cannabinoids, but its unique structure may result in different pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide
- N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indole-3-carboxamide
Uniqueness
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide is unique due to its specific chemical structure, which includes an indazole core, a pentyl chain, and an amino-oxohexan group. This structure allows it to interact with cannabinoid receptors in a distinct manner, potentially leading to unique pharmacological effects compared to other similar compounds.
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1-amino-1-oxohexan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25) |
InChI Key |
BIAATZFCIKCULE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CCCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)
